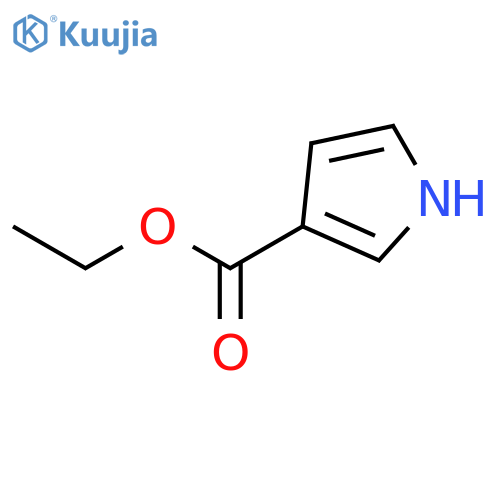

Cas no 37964-17-3 (Ethyl 1H-pyrrole-3-carboxylate)

37964-17-3 structure

商品名:Ethyl 1H-pyrrole-3-carboxylate

Ethyl 1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1H-pyrrole-3-carboxylate

- 1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER

- 1H-Pyrrol-3-carbonsaeure-ethylester

- 3-ethoxycarbonylpyrrole

- AGN-PC-00KQTS

- AK-41135

- ANW-72378

- CTK8C4573

- ethyl 3-pyrrolecarboxylate

- ethylpyrrole-3-carboxylate

- pyrrole-3-carboxylic acid ethyl ester

- SureCN671053

- 3-Carbethoxypyrrole

- Ethyl pyrrole-3-carboxylate

- 37964-17-3

- DB-016148

- DTXSID30517297

- EN300-109405

- AKOS006305690

- ICJYWDHNTMJKFP-UHFFFAOYSA-N

- SB62068

- SY108781

- AM803817

- SCHEMBL671053

- ethyl1H-pyrrole-3-carboxylate

- DS-13803

- CS-0037715

- MFCD10000696

-

- MDL: MFCD10000696

- インチ: InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3

- InChIKey: ICJYWDHNTMJKFP-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CNC=C1

計算された属性

- せいみつぶんしりょう: 139.06337

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.139±0.06 g/cm3 (20 ºC 760 Torr)

- ゆうかいてん: 118 ºC

- ふってん: 291.8±13.0 ºC (760 Torr)

- フラッシュポイント: 130.3±19.8 ºC

- ようかいど: 微溶性(3.9 g/l)(25ºC)

- PSA: 42.09

Ethyl 1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB437166-1g |

Ethyl 1H-pyrrole-3-carboxylate, 98%; . |

37964-17-3 | 98% | 1g |

€189.20 | 2025-02-15 | |

| Enamine | EN300-109405-1.0g |

ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 95% | 1.0g |

$739.0 | 2023-02-18 | |

| Enamine | EN300-109405-5.0g |

ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 95% | 5.0g |

$1939.0 | 2023-02-18 | |

| Chemenu | CM131929-5g |

ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 98% | 5g |

$*** | 2023-05-30 | |

| TRC | E939403-50mg |

Ethyl 1H-Pyrrole-3-carboxylate |

37964-17-3 | 50mg |

$ 135.00 | 2022-06-05 | ||

| Chemenu | CM131929-5g |

ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 98% | 5g |

$926 | 2021-08-05 | |

| TRC | E939403-100mg |

Ethyl 1H-Pyrrole-3-carboxylate |

37964-17-3 | 100mg |

$ 185.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170925-250mg |

Ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 98% | 250mg |

¥84.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0099-5G |

ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 97% | 5g |

¥ 1,584.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG211-200mg |

Ethyl 1H-pyrrole-3-carboxylate |

37964-17-3 | 98% | 200mg |

676.0CNY | 2021-07-12 |

Ethyl 1H-pyrrole-3-carboxylate 関連文献

-

Yizhou Liu,Srinivasarao Allu,Muthyala Nagarjuna Reddy,Don Hood,James R. Diers,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2017 41 4360

37964-17-3 (Ethyl 1H-pyrrole-3-carboxylate) 関連製品

- 614-18-6(ethyl pyridine-3-carboxylate)

- 2199-49-7(Ethyl 4-methyl-1h-pyrrole-3-carboxylate)

- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)

- 41969-71-5(Diethyl 1H-Pyrrole-3,4-dicarboxylate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37964-17-3)Ethyl 1H-pyrrole-3-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):238.0/832.0